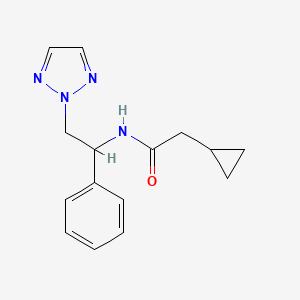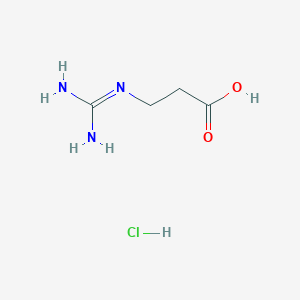
3-Guanidinopropanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Guanidinopropanoic acid hydrochloride can be synthesized through a two-step alkylation reaction involving nucleophilic substitution of amines. The process typically starts with thiourea and β-alanine as raw materials . The reaction conditions are mild and cost-effective, making it suitable for industrial production.
Industrial Production Methods: The industrial production of this compound involves the same synthetic route but on a larger scale. The process ensures a high yield and purity of the compound, which is essential for its various applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Guanidinopropanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, leading to the formation of oxidized products.
Reduction: This reaction involves the gain of electrons, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in scientific research and industrial applications .
Aplicaciones Científicas De Investigación
3-Guanidinopropanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a creatine analog to study energy metabolism and biochemical pathways.
Biology: The compound is utilized to investigate cellular energy expenditure and mitochondrial function.
Medicine: It has potential therapeutic applications in treating metabolic disorders and enhancing muscle performance.
Industry: The compound is used in the production of various biochemical reagents and as an additive in nutrient solutions .
Mecanismo De Acción
The mechanism of action of 3-Guanidinopropanoic acid hydrochloride involves its ability to reduce cellular ATP, creatine, and phosphocreatine levels. This reduction stimulates AMP-activated protein kinase (AMPK), which in turn activates PPARγ coactivator 1α (PGC-1α). The activation of PGC-1α leads to enhanced expression of genes involved in oxidative phosphorylation, electron transport chain, and mitochondrial biogenesis .
Comparación Con Compuestos Similares
Creatine: A naturally occurring compound involved in energy metabolism.
β-Alanine: An amino acid that is a precursor to carnosine, which helps buffer acid in muscles.
L-Arginine: An amino acid that plays a role in protein synthesis and nitric oxide production
Uniqueness: 3-Guanidinopropanoic acid hydrochloride is unique due to its ability to act as a creatine analog, altering skeletal muscle energy expenditure and stimulating AMPK. This makes it a valuable tool for studying energy metabolism and potential therapeutic applications .
Propiedades
IUPAC Name |
3-(diaminomethylideneamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.ClH/c5-4(6)7-2-1-3(8)9;/h1-2H2,(H,8,9)(H4,5,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCGPQCUZKUBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
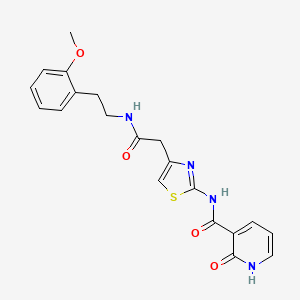
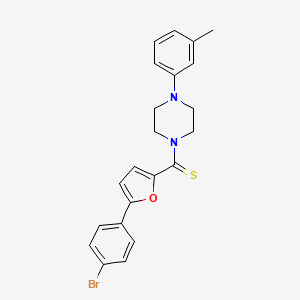
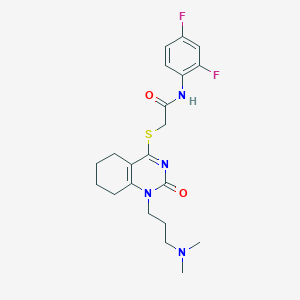
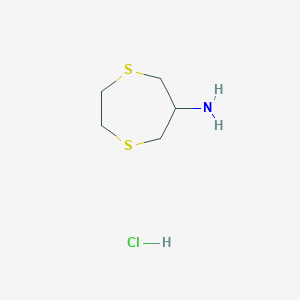
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2816658.png)
![N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}-3-nitrobenzene-1-sulfonamide](/img/structure/B2816659.png)
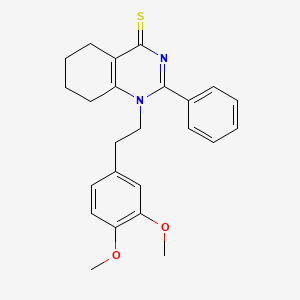
![N-(3-methoxyphenyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2816661.png)
![N-(furan-2-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2816663.png)
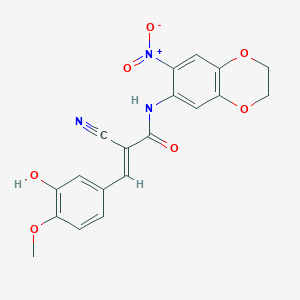

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2816671.png)
![{4-[(2-Chlorobenzyl)amino]phenyl}acetic acid](/img/structure/B2816673.png)
